Borussertib

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

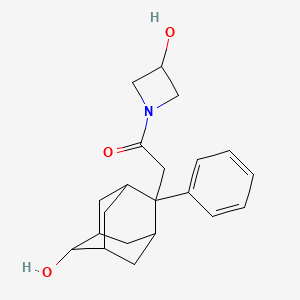

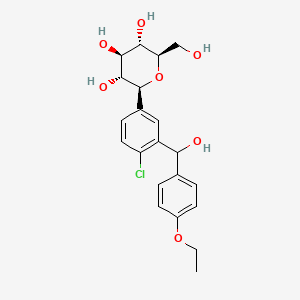

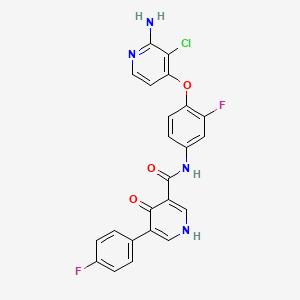

Borussertib is a covalent-allosteric inhibitor of protein kinase Akt . It is a first-in-class covalent-allosteric AKT inhibitor that displays antitumor activity . It has shown strong antiproliferative activity in cancer cell lines harboring genetic alterations within the PTEN, PI3K, and RAS signaling pathways .

Synthesis Analysis

The crystal structure of borussertib inspired the structure-based design of novel probe molecules by directed derivatization . A robust synthetic route was developed that enabled the synthetic access to a series of highly diverse 1,6-naphthyridinone-based compounds .Molecular Structure Analysis

The first crystal structure of autoinhibited AKT1 in complex with the covalent-allosteric inhibitor borussertib provides critical insights into the structural basis of AKT1 inhibition .Chemical Reactions Analysis

Borussertib shows a covalent-allosteric mode of action while binding at the interdomain region between the kinase-domain (white) and the PH-domain (green) .Physical And Chemical Properties Analysis

Borussertib has a molecular formula of C36H32N6O3 and a molecular weight of 596.68 . It is soluble in DMSO up to 10 mM .Aplicaciones Científicas De Investigación

Application in Pancreatic and Colorectal Cancer Research

Specific Scientific Field

This application falls under the field of Oncology , specifically the study of Pancreatic and Colorectal Cancer .

Summary of the Application

Borussertib has been used in preclinical studies to investigate its efficacy in combination with Trametinib in treating KRAS-Mutant Pancreatic and Colorectal Cancer .

Methods of Application or Experimental Procedures

In the preclinical studies, Borussertib was administered at 20 mg/kg per intraperitoneal injection once daily, either as monotherapy or in combination with the targeted MEK inhibitor Trametinib at 0.5 mg/kg administered perorally for 5 days per week .

Results or Outcomes

The comprehensive biological and preclinical evaluation of Borussertib demonstrated a strong antiproliferative activity in cancer cell lines harboring genetic alterations within the PTEN, PI3K, and RAS signaling pathways . Furthermore, Borussertib displayed antitumor activity in combination with the MEK inhibitor Trametinib in patient-derived xenograft models of mutant KRAS pancreatic and colon cancer .

Application in Endometrial Cancer Research

Specific Scientific Field

This application falls under the field of Gynecological Oncology , specifically the study of Endometrial Cancer .

Summary of the Application

Borussertib has been used in transcriptome analysis of an AKT inhibitor-resistant endometrial cancer cell line .

Methods of Application or Experimental Procedures

The sensitivity of eight endometrial cancer cell lines to the AKT inhibitor was analyzed. One of them was used to establish a drug-resistant cell line. Differentially expressed genes (DEGs) were examined using RNA sequencing (RNA-seq) .

Results or Outcomes

RNA-seq identified 617 DEGs. Hub genes were selected using bioinformatics analysis. The top 10 hub genes were TNF, CDH1, CCND1, COL1A1, CDH2, ICAM1, CAV1, THBS1, NCAM1, and CDKN2A. Relative mRNA expression was significantly upregulated for TNF, CDH1, CCND1, THBS1, p16INK4a, and p14ARF and significantly downregulated for CDH2, ICAM1, and NCAM1 in the Borussertib-resistant endometrial cancer cell line .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-oxo-3-[1-[[4-(5-oxo-3-phenyl-6H-1,6-naphthyridin-2-yl)phenyl]methyl]piperidin-4-yl]-1H-benzimidazol-5-yl]prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H32N6O3/c1-2-33(43)38-26-12-13-31-32(20-26)42(36(45)40-31)27-15-18-41(19-16-27)22-23-8-10-25(11-9-23)34-28(24-6-4-3-5-7-24)21-29-30(39-34)14-17-37-35(29)44/h2-14,17,20-21,27H,1,15-16,18-19,22H2,(H,37,44)(H,38,43)(H,40,45) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXBRBOYWXDLHDC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=CC2=C(C=C1)NC(=O)N2C3CCN(CC3)CC4=CC=C(C=C4)C5=C(C=C6C(=N5)C=CNC6=O)C7=CC=CC=C7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H32N6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Borussertib | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(2-carbamimidoyl-6,6a,7,11b-tetrahydro-5H-indeno[2,1-c]quinolin-6-yl)-5-hydroxy-4-methoxyphenyl]benzoic acid](/img/structure/B606238.png)

![5-Chloro-1-(1-cyclopropylethyl)-3-[2,6-dichloro-4-(trifluoromethyl)anilino]pyrazin-2-one](/img/structure/B606241.png)

![N-[(1R)-1-(3-cyclopropyloxy-4-fluorophenyl)-1-[3-fluoro-5-(1,1,2,2-tetrafluoroethoxy)phenyl]-2-phenylethyl]-4-fluoro-3-(trifluoromethyl)benzamide](/img/structure/B606252.png)

![1-[3-Bromo-4-(2-methyl-biphenyl-3-ylmethoxy)-benzyl]-piperidine-2-carboxylic acid](/img/structure/B606253.png)

![6-(4-chlorophenyl)-3-(4-((3,3-difluoro-1-hydroxycyclobutyl)methoxy)-3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B606255.png)